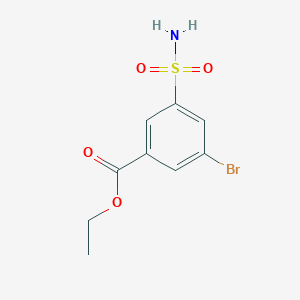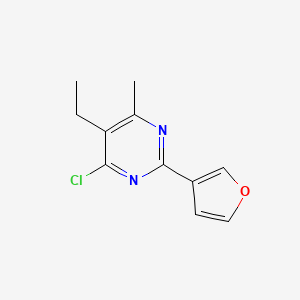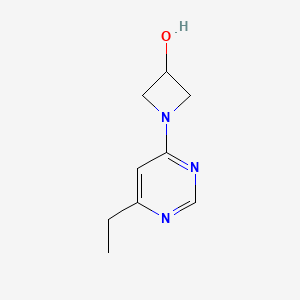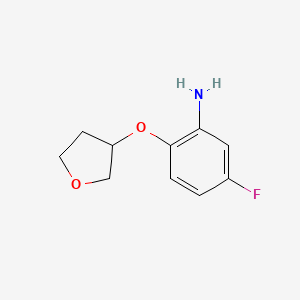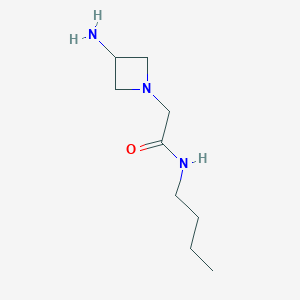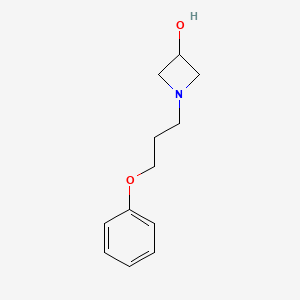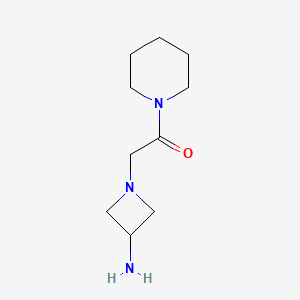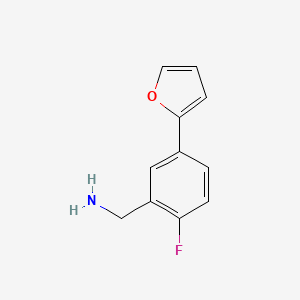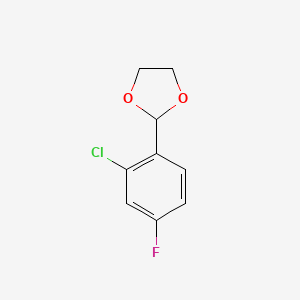
2-(2-氯-4-氟苯基)-1,3-二噁烷
描述
“2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane” is likely a type of organic compound containing a dioxolane group, which is a three-carbon ring with two oxygen atoms . The “2-Chloro-4-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with chlorine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a related compound, “4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol .科学研究应用
化学合成和反应性
2-(2-氯-4-氟苯基)-1,3-二噁烷因其化学反应性和合成各种衍生物的潜力而受到研究。该化合物经历区域选择性锂化,导致衍生化和形成具有潜在应用的新化合物。例如,2-芳基-2-(氯芳基)-1,3-二噁烷被锂化并用各种亲电试剂处理以产生邻位官能化的苯甲酮衍生物,展示了该化合物在化学合成中的多功能性 (Lukács, Porcs-Makkay, & Simig, 2004)。类似地,一项研究表明,二氯苯基)-2-(4-氟苯基)-1,3-二噁烷经历去质子化和随后的反应形成三甲基甲硅烷基衍生物,突出了其在区域选择性锂化过程中的作用 (Porcs-Makkay & Simig, 2009)。
农业和杀菌剂应用
新型二噁烷环化合物,包括 2-(2-氯-4-氟苯基)-1,3-二噁烷的衍生物,已被合成并显示出优异的杀菌剂和除草剂活性。这些化合物已针对多种植物病原体使用,并已评估其在管理植物病原体疾病方面的潜力 (Min 等人,2022)。
材料科学和液晶应用
具有 1,3-二噁烷结构的化合物因其在材料科学中的潜在应用而受到探索,特别是在液晶的开发中。研究表明,将 1,3-二噁烷引入作为末端基团可以显着增强液晶的介电各向异性和双折射率,使其适用于显示技术和其他领域的各种应用 (Chen 等人,2015)。
作用机制
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is one of the receptors that recognize bacterial components .
Mode of Action
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane, also known as TAK-242, suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition of TLR4 signaling results in a decrease in the production of pro-inflammatory cytokines .
Biochemical Pathways
The compound affects the TLR4 signaling pathway. By inhibiting TLR4, it suppresses the downstream effects of this pathway, which include the production of pro-inflammatory cytokines . These cytokines are involved in various inflammatory responses and diseases.
Result of Action
The result of the action of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is the suppression of inflammatory responses. By inhibiting TLR4 signaling, it reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation.
Action Environment
The action of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane can be influenced by various environmental factors. For example, the presence of bacterial components, which are recognized by TLR4, can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
生化分析
Biochemical Properties
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the enzymatic production of fluorocatechols
Cellular Effects
The effects of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors and enzymes, thereby modulating cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for understanding how this compound influences biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical impacts .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s impact at various concentrations is crucial for its safe and effective use .
Metabolic Pathways
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane within cells and tissues are influenced by specific transporters and binding proteins. These factors determine the compound’s localization and accumulation, which are critical for its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is an important aspect of its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding these localization mechanisms is crucial for elucidating the compound’s biochemical and cellular effects .
属性
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXMBDBBITZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






